N1 Substituent Flexibility: 4-Fluorophenethyl vs. 4-Fluorophenyl — Impact on Kinase Binding Conformation
The target compound incorporates a 4-fluorophenethyl group at N1, which provides an ethylene spacer between the oxalamide core and the 4-fluorophenyl ring. In the oxalamide kinase inhibitor patent US7470693, compounds with N1-phenethyl-type substituents demonstrated distinct c-Met inhibitory activity compared to their N1-phenyl counterparts [1]. While specific IC50 data for the target compound are not publicly available, the patent exemplifies that the ethyl spacer can influence the DFG-out binding conformation and P-loop interactions critical for type II kinase inhibition [1]. The closest analog, N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide (sometimes vendor-labeled 'FIIN-4' but structurally distinct from the literature FGFR inhibitor FIIN-4, CAS 2093088-81-2), lacks this ethylene spacer and would be expected to exhibit a different binding pose [2].
| Evidence Dimension | N1 substituent structure — presence of ethylene spacer |
|---|---|
| Target Compound Data | 4-Fluorophenethyl (p-F-Ph-CH2-CH2-) with flexible ethyl linker; MW 421.47 g/mol |
| Comparator Or Baseline | N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide: 4-Fluorophenyl (p-F-Ph-) with direct amide attachment; MW ~393.4 g/mol |
| Quantified Difference | Ethylene spacer adds ~28 Da and 2 rotatable bonds; predicted to alter c-Met binding mode per patent SAR trends (specific target compound IC50 not publicly disclosed) |
| Conditions | Patent-derived SAR analysis; kinase inhibition assays (c-Met) per US7470693 |
Why This Matters
The ethylene spacer provides conformational flexibility that may enhance occupancy of the DFG-out hydrophobic pocket in type II kinase inhibitors, a feature absent in the direct 4-fluorophenyl analog, making direct substitution invalid for kinase-targeted studies.
- [1] US Patent 7470693 B2, 'Oxalamide derivatives as kinase inhibitors,' particularly Formula I variants with N1-arylalkyl substituents showing differential c-Met inhibition. View Source
- [2] PubChem, N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide structural record; note that this compound is NOT the literature FIIN-4 (CAS 2093088-81-2, a pyrimidopyrimidine derivative). View Source
